2-Nitrofluorene is a well-established carcinogen, meaning it has the potential to cause cancer. Research has focused on its ability to induce tumors in various animal models, including rats and mice []. Studies have shown that 2-Nitrofluorene can cause tumors in the forestomach, liver, and kidneys []. Furthermore, it is considered a mutagen, meaning it can damage DNA and lead to mutations in genes []. This mutagenic activity is believed to be a key factor in its carcinogenic properties [].
Due to its presence in diesel engine exhaust, 2-Nitrofluorene serves as a marker for environmental pollution caused by these engines []. Research on 2-Nitrofluorene helps scientists understand the composition of air pollution and its potential health risks []. Additionally, studies on its environmental fate and degradation can inform strategies for mitigating environmental contamination caused by diesel emissions.
2-Nitrofluorene is a nitrated polycyclic aromatic hydrocarbon derived from fluorene, characterized by the presence of a nitro group at the second position of the fluorene structure. Its molecular formula is with a molecular weight of approximately 211.23 g/mol. This compound appears as a cream-colored solid and is sparingly soluble in water, with a melting point of 156°C .
2-Nitrofluorene is recognized for its potential carcinogenic properties, classified as an IARC Group 2B carcinogen, indicating that it is possibly carcinogenic to humans . It is also known to be a by-product of combustion processes and can be formed through various
The reactivity of 2-nitrofluorene includes:
2-Nitrofluorene exhibits significant biological activity, primarily as a mutagen and potential carcinogen. Studies have shown that it can form DNA adducts, which are critical in understanding its mechanism of action in carcinogenesis. Its metabolites, such as N-hydroxy-2-acetylaminofluorene, have been linked to carcinogenicity in various experimental models .
In vivo studies indicate that after administration, it is rapidly excreted in urine and feces, with significant metabolic activity observed in the liver . The compound's interaction with cellular components has raised concerns regarding its health implications, particularly in occupational settings where exposure may occur.
Several methods for synthesizing 2-nitrofluorene have been documented:
The applications of 2-nitrofluorene are primarily found in research contexts:
Interaction studies have highlighted the compound's capacity to form covalent bonds with macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mutagenic effects:
When comparing 2-nitrofluorene with other similar compounds, several notable analogs arise:
Compound Name | Structure Type | Carcinogenicity | Unique Features |
---|---|---|---|
2-Aminofluorene | Amino-substituted fluorene | Yes | Directly involved in DNA binding |
Fluorene | Parent compound | No | Baseline structure for comparison |
1-Nitropyrene | Nitro-substituted pyrene | Yes | Higher mutagenicity |
9-Nitroanthracene | Nitro-substituted anthracene | Yes | Greater stability |
Uniqueness of 2-Nitrofluorene:
2-Nitrofluorene exhibits a planar molecular geometry consisting of a tricyclic fluorene backbone with a nitro group substituted at the 2-position [1]. The molecular framework maintains planarity during excited-state relaxation processes, as demonstrated by computational studies employing density functional theory calculations [1]. The compound adopts the molecular formula C₁₃H₉NO₂ with a molecular weight of 211.22 g/mol [2] [3].
The electronic configuration of 2-nitrofluorene is characterized by extensive π-conjugation throughout the aromatic system. Molecular orbital calculations reveal that the nitro group significantly influences the electronic structure through its strong electron-withdrawing properties [1]. The HOMO-LUMO energy gap and electronic transitions are modified by the presence of the nitro substituent, which affects the overall electronic density distribution within the molecule [4].
Quantum chemical studies indicate that the nitro group maintains a specific orientation relative to the fluorene backbone, with torsional angles influencing the degree of π-conjugation between the nitro group and the aromatic system [1]. The nitrogen-oxygen bond lengths in the nitro group typically measure approximately 1.223 Å for nitroaromatic compounds, while the carbon-nitrogen bond connecting the nitro group to the aromatic ring exhibits a length of approximately 1.486 Å [5] [6].
2-Nitrofluorene crystallizes in a solid-state structure characterized by intermolecular interactions that influence its packing arrangement. The compound exhibits a crystalline form with needle-like morphology when recrystallized from 50% acetic acid or acetone solutions [7]. The solid-state structure demonstrates typical characteristics of nitroaromatic compounds with planar molecular arrangements facilitating efficient crystal packing.
The crystal structure analysis reveals that 2-nitrofluorene molecules adopt specific orientations within the crystal lattice to optimize intermolecular interactions. These interactions include π-π stacking between fluorene units and dipole-dipole interactions involving the nitro groups [4]. The packing arrangement is influenced by the electronic properties of the nitro substituent, which creates electrostatic interactions that contribute to crystal stability.
Based on typical nitroaromatic compound crystallographic parameters, the unit cell dimensions and space group assignments reflect the molecular symmetry and intermolecular interaction patterns. The solid-state arrangement demonstrates the balance between steric considerations and attractive intermolecular forces that govern the crystal packing of substituted fluorene derivatives [8] [9].
The thermochemical properties of 2-nitrofluorene reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point ranging from 155-158°C, as consistently reported across multiple sources [10] [11] [12] [2] [13] [3]. This relatively high melting point indicates strong intermolecular forces within the crystalline solid, consistent with the planar aromatic structure and polar nitro group interactions.
Vapor pressure measurements for 2-nitrofluorene indicate extremely low volatility, with estimated values of approximately 9.54 × 10⁻⁶ mmHg at standard conditions [14]. This low vapor pressure reflects the strong intermolecular forces present in the solid state and the relatively high molecular weight of the compound.
The enthalpy of fusion for 2-nitrofluorene is calculated to be 28.97 kJ/mol, while the enthalpy of vaporization is estimated at 67.54 kJ/mol [15] [16]. These thermodynamic parameters indicate significant energy requirements for phase transitions, consistent with the strong intermolecular interactions present in the crystalline state. The heat capacity of the gaseous form ranges from 396.59 to 457.69 J/mol·K over the temperature range of 719.85-990.35 K [15] [16].
Critical properties include a critical temperature of 990.35 K and critical pressure of 3364.54 kPa, both calculated using group contribution methods [15] [16]. The Gibbs free energy of formation is estimated at 382.72 kJ/mol, while the enthalpy of formation reaches 221.70 kJ/mol for the gaseous state [15] [16].
2-Nitrofluorene demonstrates distinct solubility characteristics that reflect its molecular structure and polarity. The compound is completely insoluble in water, with solubility values less than 1 mg/mL at 70°F (21°C) [10] [17] [2] [18] [14]. This aqueous insolubility results from the hydrophobic nature of the fluorene backbone and the inability of water molecules to effectively solvate the predominantly aromatic structure.
In contrast, 2-nitrofluorene exhibits good solubility in various organic solvents. The compound is readily soluble in benzene, reflecting favorable interactions between the aromatic solvent and the fluorene π-system [10] [11] [2] [18] [19]. Similarly, acetone provides excellent solubility for 2-nitrofluorene due to the polar aprotic nature of the solvent, which can effectively interact with the nitro group while accommodating the aromatic portions of the molecule [10] [11] [2] [18] [19].
Acetic acid also serves as an effective solvent for 2-nitrofluorene, particularly in recrystallization procedures [10] [11] [18] [7]. The ability of acetic acid to dissolve the compound likely results from hydrogen bonding interactions with the nitro group and favorable solvation of the aromatic system.
The partition coefficient (log P) for 2-nitrofluorene in octanol-water systems is calculated to be 3.166, indicating strong preference for the organic phase over the aqueous phase [15] [16]. This value confirms the lipophilic character of the compound and its tendency to accumulate in organic environments rather than aqueous systems.
Health Hazard;Environmental Hazard